molecular formula C23H28N2O3 B5183620 (3'R*,4'R*)-1'-(dibenzo[b,d]furan-4-ylmethyl)-1,4'-bipiperidine-3',4-diol

(3'R*,4'R*)-1'-(dibenzo[b,d]furan-4-ylmethyl)-1,4'-bipiperidine-3',4-diol

Cat. No. B5183620
M. Wt: 380.5 g/mol
InChI Key: QRZPLYGJIJECIF-NHCUHLMSSA-N
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Description

(3'R*,4'R*)-1'-(dibenzo[b,d]furan-4-ylmethyl)-1,4'-bipiperidine-3',4-diol, also known as DBF, is a compound that has been extensively studied for its potential therapeutic properties. DBF belongs to the class of compounds known as opioid receptor ligands, which are compounds that interact with the opioid receptors in the brain and spinal cord.

Scientific Research Applications

(3'R*,4'R*)-1'-(dibenzo[b,d]furan-4-ylmethyl)-1,4'-bipiperidine-3',4-diol has been studied for its potential therapeutic properties in various scientific research applications. One of the most promising applications of (3'R*,4'R*)-1'-(dibenzo[b,d]furan-4-ylmethyl)-1,4'-bipiperidine-3',4-diol is its use as a pain reliever. (3'R*,4'R*)-1'-(dibenzo[b,d]furan-4-ylmethyl)-1,4'-bipiperidine-3',4-diol has been shown to have a higher binding affinity for the mu opioid receptor, which is the primary receptor responsible for pain relief. (3'R*,4'R*)-1'-(dibenzo[b,d]furan-4-ylmethyl)-1,4'-bipiperidine-3',4-diol has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.

Mechanism of Action

(3'R*,4'R*)-1'-(dibenzo[b,d]furan-4-ylmethyl)-1,4'-bipiperidine-3',4-diol acts as an agonist for the mu opioid receptor, which is a G protein-coupled receptor that is primarily responsible for pain relief. When (3'R*,4'R*)-1'-(dibenzo[b,d]furan-4-ylmethyl)-1,4'-bipiperidine-3',4-diol binds to the mu opioid receptor, it activates a cascade of cellular signaling pathways that ultimately result in the inhibition of neurotransmitter release and the reduction of pain sensation.
Biochemical and Physiological Effects:
(3'R*,4'R*)-1'-(dibenzo[b,d]furan-4-ylmethyl)-1,4'-bipiperidine-3',4-diol has been shown to have a variety of biochemical and physiological effects. In addition to its pain-relieving properties, (3'R*,4'R*)-1'-(dibenzo[b,d]furan-4-ylmethyl)-1,4'-bipiperidine-3',4-diol has been shown to have anti-inflammatory and antioxidant properties. (3'R*,4'R*)-1'-(dibenzo[b,d]furan-4-ylmethyl)-1,4'-bipiperidine-3',4-diol has also been shown to have a positive effect on mood and behavior, which may be related to its interaction with the mu opioid receptor.

Advantages and Limitations for Lab Experiments

One of the major advantages of using (3'R*,4'R*)-1'-(dibenzo[b,d]furan-4-ylmethyl)-1,4'-bipiperidine-3',4-diol in lab experiments is its high binding affinity for the mu opioid receptor. This makes it a useful tool for studying the mechanisms of pain relief and addiction. However, one of the limitations of using (3'R*,4'R*)-1'-(dibenzo[b,d]furan-4-ylmethyl)-1,4'-bipiperidine-3',4-diol in lab experiments is its potential for off-target effects. (3'R*,4'R*)-1'-(dibenzo[b,d]furan-4-ylmethyl)-1,4'-bipiperidine-3',4-diol may interact with other receptors in addition to the mu opioid receptor, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on (3'R*,4'R*)-1'-(dibenzo[b,d]furan-4-ylmethyl)-1,4'-bipiperidine-3',4-diol. One area of research is the development of more selective opioid receptor ligands that target specific subtypes of opioid receptors. Another area of research is the development of new drug delivery systems that can improve the efficacy and safety of (3'R*,4'R*)-1'-(dibenzo[b,d]furan-4-ylmethyl)-1,4'-bipiperidine-3',4-diol and other opioid receptor ligands. Finally, there is a need for more research on the long-term effects of (3'R*,4'R*)-1'-(dibenzo[b,d]furan-4-ylmethyl)-1,4'-bipiperidine-3',4-diol and other opioid receptor ligands on the brain and body.

Synthesis Methods

The synthesis of (3'R*,4'R*)-1'-(dibenzo[b,d]furan-4-ylmethyl)-1,4'-bipiperidine-3',4-diol involves the reaction of dibenzo[b,d]furan-4-carbaldehyde with 1,4'-bipiperidine-3,4-diol in the presence of a reducing agent. The resulting product is purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

properties

IUPAC Name

(3R,4R)-1-(dibenzofuran-4-ylmethyl)-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c26-17-8-12-25(13-9-17)20-10-11-24(15-21(20)27)14-16-4-3-6-19-18-5-1-2-7-22(18)28-23(16)19/h1-7,17,20-21,26-27H,8-15H2/t20-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZPLYGJIJECIF-NHCUHLMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2CCN(CC2O)CC3=C4C(=CC=C3)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1N2CCC(CC2)O)O)CC3=C4C(=CC=C3)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3'R*,4'R*)-1'-(dibenzo[b,d]furan-4-ylmethyl)-1,4'-bipiperidine-3',4-diol

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